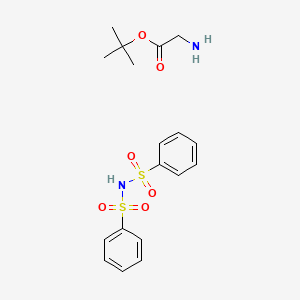

Glycine tert-butyl ester dibenzenesulfonimide salt

Descripción

BenchChem offers high-quality Glycine tert-butyl ester dibenzenesulfonimide salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine tert-butyl ester dibenzenesulfonimide salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2.C6H13NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-6(2,3)9-5(8)4-7/h1-10,13H;4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAHPZWEOFTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228015 | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-30-1 | |

| Record name | Glycine, 1,1-dimethylethyl ester, compd. with N-(phenylsulfonyl)benzenesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77284-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077284301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl aminoacetate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Glycine tert-butyl Ester and its Dibenzenesulfonimide Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis of Glycine tert-butyl ester, a pivotal intermediate in modern peptide synthesis and drug development. Furthermore, it puts forth a scientifically grounded, proposed methodology for the preparation of its dibenzenesulfonimide salt. While the synthesis of the free ester is well-documented, this guide addresses the notable absence of direct literature for the specific dibenzenesulfonimide salt by postulating a protocol based on established principles of organic acid-base chemistry. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both established procedures and a reasoned approach to a novel synthetic challenge.

Introduction: The Significance of Glycine tert-butyl Ester in Synthesis

Glycine tert-butyl ester is a crucial building block in the synthesis of complex peptides and pharmaceutical active ingredients.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of glycine.[2] This protection is advantageous due to its stability under a range of reaction conditions and the facility of its removal under acidic conditions, which are orthogonal to many amine protecting groups used in peptide synthesis.[1] The free base of Glycine tert-butyl ester is an oil, and for ease of handling, purification, and storage, it is commonly converted into a crystalline salt.[3] While the hydrochloride salt is the most common, the exploration of alternative counter-ions, such as dibenzenesulfonimide, offers potential advantages in terms of crystallinity, solubility, and stability.

Synthesis of the Precursor: Glycine tert-butyl Ester (Free Base)

The synthesis of the Glycine tert-butyl ester free base is a well-established process, with several reported routes. A common and efficient method involves the esterification of N-benzyloxycarbonylglycine with isobutene, followed by the hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group.[1]

Rationale for the Synthetic Route

This two-step approach is favored for its high yields and the clean removal of the Cbz group. The use of isobutene in the presence of an acid catalyst is a standard method for the formation of tert-butyl esters.[1] The subsequent hydrogenolysis is a mild and effective method for deprotection, yielding the desired free amine without compromising the tert-butyl ester.

Experimental Workflow for Glycine tert-butyl Ester Synthesis

Caption: Workflow for the synthesis of Glycine tert-butyl ester free base.

Detailed Experimental Protocol: Synthesis of Glycine tert-butyl Ester

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzyloxycarbonylglycine | 209.22 | 20.9 g | 0.1 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1 mL | - |

| Isobutene | 56.11 | ~20 g | ~0.36 |

| 10% Palladium on carbon (Pd/C) | - | 1.0 g | - |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

Esterification:

-

Suspend N-benzyloxycarbonylglycine in dichloromethane in a pressure-resistant vessel.

-

Cool the suspension to -10 °C and cautiously add concentrated sulfuric acid.

-

Condense isobutene into the reaction mixture.

-

Seal the vessel and allow it to warm to room temperature, stirring for 72 hours.

-

Cool the vessel, vent, and pour the reaction mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Cbz-Glycine tert-butyl ester.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the crude N-Cbz-Glycine tert-butyl ester in methanol.

-

Add 10% Pd/C to the solution.

-

Subject the mixture to hydrogenation (H2 atmosphere, balloon or Parr apparatus) with vigorous stirring for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain Glycine tert-butyl ester as an oil (the free base).

-

The Counter-ion: Dibenzenesulfonimide

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a crystalline solid with a melting point of 150-155 °C.[4][5] It is sparingly soluble in water and alcohol, but soluble in alkaline solutions.[5][6] With a predicted pKa of -1.10, it is a strong acid, comparable to other sulfonic acids used for salt formation in organic synthesis.[4][6]

Synthesis of Dibenzenesulfonimide:

Dibenzenesulfonimide can be synthesized by reacting benzenesulfonamide with benzenesulfonyl chloride in an aqueous sodium hydroxide solution. The product is precipitated by the addition of hydrochloric acid.[4][5]

Proposed Synthesis of Glycine tert-butyl Ester Dibenzenesulfonimide Salt

Due to the absence of specific literature for the synthesis of Glycine tert-butyl ester dibenzenesulfonimide salt, the following protocol is proposed based on the general principles of forming organic sulfonate salts of amino acid esters.[2] This involves the acid-base reaction between the free base of the amino acid ester and the sulfonic acid derivative. The choice of solvent is critical to facilitate the reaction and subsequent crystallization of the salt.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amino group of Glycine tert-butyl ester will act as a Brønsted-Lowry base, accepting a proton from the acidic N-H of dibenzenesulfonimide. The resulting ionic pair, the Glycine tert-butyl ester ammonium cation and the dibenzenesulfonimide anion, will form the salt.

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis of the dibenzenesulfonimide salt.

Proposed Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycine tert-butyl ester (free base) | 131.17 | 13.1 g | 0.1 |

| Dibenzenesulfonimide | 297.35 | 29.7 g | 0.1 |

| Diethyl ether (anhydrous) | 74.12 | 300 mL | - |

Procedure:

-

Dissolution:

-

In a clean, dry flask, dissolve the Glycine tert-butyl ester free base in anhydrous diethyl ether.

-

In a separate flask, dissolve the dibenzenesulfonimide in a minimal amount of a suitable co-solvent if necessary (e.g., a small amount of acetone), and then dilute with anhydrous diethyl ether. Given its poor solubility in ether, a suspension in ether might be used, with the reaction occurring at the solid-liquid interface.

-

-

Salt Formation:

-

Slowly add the dibenzenesulfonimide solution/suspension to the stirred solution of the Glycine tert-butyl ester at room temperature.

-

A precipitate is expected to form upon mixing.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the crystalline product under vacuum to a constant weight.

-

Characterization of the Final Product

The successful synthesis of Glycine tert-butyl ester dibenzenesulfonimide salt should be confirmed by a suite of analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure crystalline compound.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of both the Glycine tert-butyl ester cation and the dibenzenesulfonimide anion in a 1:1 ratio.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the ammonium salt and the sulfonyl group stretches.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Conclusion and Future Outlook

This guide has detailed the established synthesis of Glycine tert-butyl ester and proposed a logical, scientifically-backed procedure for the preparation of its dibenzenesulfonimide salt. The formation of this novel salt could offer advantages in the purification and handling of this key synthetic intermediate. Experimental validation of the proposed protocol is encouraged to determine the optimal reaction conditions and to fully characterize the physical and chemical properties of the resulting salt. Such studies would be a valuable contribution to the field of peptide synthesis and medicinal chemistry.

References

- Organic sulfonic acid salts of amino acid esters and process for their preparation.

-

GLYCINE t-BUTYL ESTER. Organic Syntheses Procedure. Accessed January 27, 2026. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. August 1, 2021. [Link]

- A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof.

-

An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Organic Preparations and Procedures International. 2009. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. Accessed January 27, 2026. [Link]

-

Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. Accessed January 27, 2026. [Link]

-

Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). PubMed. Accessed January 27, 2026. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Accessed January 27, 2026. [Link]

-

SOLUTIONS FOR PEPTIDE SYNTHESIS. Chemie Brunschwig. Accessed January 27, 2026. [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Accessed January 27, 2026. [Link]

- A kind of production technology of glycine tert-butyl ester suitable for industrial production.

-

Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. August 26, 2024. [Link]

-

Sulfonate. Wikipedia. Accessed January 27, 2026. [Link]

-

-

Organic Syntheses Procedure. Accessed January 27, 2026. [Link]

-

-

Alkyl Sulfonates: Preparation and Reactions. YouTube. June 22, 2023. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation - Google Patents [patents.google.com]

- 3. Glycine tert butyl ester hydrochloride: Synthesis & Applications_Chemicalbook [chemicalbook.com]

- 4. Dibenzenesulfonimide | 2618-96-4 [chemicalbook.com]

- 5. Dibenzenesulfonimide CAS#: 2618-96-4 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

In-Depth Technical Guide to the Structure Elucidation of Glycine tert-butyl ester Dibenzenesulfonimide Salt

Foreword: The Imperative of Precise Structural Verification in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of Glycine tert-butyl ester dibenzenesulfonimide salt, a representative organic salt embodying the complexities encountered with amino acid derivatives in drug discovery.

This document is structured to guide researchers, scientists, and drug development professionals through a logical and self-validating workflow. It moves beyond a simple recitation of procedures to delve into the "why" behind experimental choices, ensuring a deep understanding of the data and its interpretation. By integrating data from a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—we will construct an unassailable structural proof of the target molecule.

The Compound of Interest: Glycine tert-butyl ester Dibenzenesulfonimide Salt

Glycine tert-butyl ester is a valuable intermediate in peptide synthesis, where the tert-butyl group serves as a protecting group for the carboxylic acid functionality.[1] Its salt formation with dibenzenesulfonimide, a strong acid (pKa of 1.45), results in an organic salt with distinct properties.[2] The structure elucidation of this salt requires the characterization of both the cation (Glycine tert-butyl ester, protonated at the amine) and the anion (dibenzenesulfonimide).

A Multi-pronged Approach to Structure Elucidation

Caption: A logical workflow for the elucidation of complex molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional conformation. For Glycine tert-butyl ester dibenzenesulfonimide salt, a combination of one- and two-dimensional NMR experiments is essential.

Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectrum of the salt will be a superposition of the signals from the Glycine tert-butyl ester cation and the dibenzenesulfonimide anion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification |

| Glycine tert-butyl ester Cation | |||

| -C(CH₃)₃ | ~1.5 | ~28 | Characteristic range for tert-butyl protons and carbons. |

| -C(CH₃)₃ | - | ~83 | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |

| -CH₂- | ~3.8 | ~41 | Methylene protons adjacent to the ester and the protonated amine, expected to be deshielded. |

| -NH₃⁺ | ~8.3 | - | Protons on a protonated amine are typically deshielded and may appear as a broad singlet. |

| C=O | - | ~168 | Carbonyl carbon of the ester group. |

| Dibenzenesulfonimide Anion | |||

| Aromatic Protons | ~7.5 - 8.0 | ~128 - 140 | Protons on the benzene rings will appear as a complex multiplet pattern. The carbons will show several signals in the aromatic region. |

Experimental Protocol for NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the Glycine tert-butyl ester dibenzenesulfonimide salt.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as it must dissolve the salt and not exchange with the labile -NH₃⁺ protons if their observation is desired. DMSO-d₆ is often a good choice for organic salts.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings, which will confirm the -CH₂-NH₃⁺ connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and assigning quaternary carbons.

-

Caption: Logical relationships between NMR experiments and derived structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Expected Vibrational Frequencies

The FTIR spectrum will display characteristic absorption bands for both the cation and the anion.

Table 2: Key Expected FTIR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Vibrational Mode |

| Glycine tert-butyl ester Cation | ||

| -NH₃⁺ | 3200-3000 (broad) | N-H stretching |

| C-H (aliphatic) | 2980-2850 | C-H stretching |

| C=O (ester) | ~1740 | C=O stretching |

| C-O (ester) | 1250-1150 | C-O stretching |

| Dibenzenesulfonimide Anion | ||

| C-H (aromatic) | 3100-3000 | C-H stretching |

| C=C (aromatic) | 1600-1450 | C=C stretching |

| S=O (sulfonimide) | 1350-1300 and 1160-1120 | Asymmetric and symmetric SO₂ stretching |

Experimental Protocol for FTIR Analysis

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Glycine tert-butyl ester dibenzenesulfonimide salt onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of organic salts, as it allows the intact cation and anion to be observed.[7][8]

Expected Mass-to-Charge Ratios

Table 3: Predicted m/z Values in ESI-MS

| Ion | Formula | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| Glycine tert-butyl ester Cation | [C₆H₁₄NO₂]⁺ | 132.10 | - |

| Dibenzenesulfonimide Anion | [C₁₂H₁₀NO₄S₂]⁻ | - | 296.00 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

By selecting the parent ions of the cation and anion and subjecting them to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide further structural confirmation.

Expected Fragmentation:

-

Glycine tert-butyl ester cation ([M+H]⁺ at m/z 132.10): A prominent loss of isobutylene (56 Da) to give the protonated glycine fragment at m/z 76.04.

-

Dibenzenesulfonimide anion ([M-H]⁻ at m/z 296.00): Fragmentation is expected to involve the cleavage of the S-N and S-C bonds, leading to fragments such as the benzenesulfonyl anion (m/z 141.00).

Experimental Protocol for ESI-MS Analysis

Instrumentation: A mass spectrometer equipped with an electrospray ionization source, capable of both positive and negative ion detection and tandem mass spectrometry (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).

Sample Preparation:

-

Prepare a dilute solution of the salt (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Data Acquisition:

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

Perform MS/MS experiments by selecting the ions at m/z 132.10 (positive mode) and m/z 296.00 (negative mode) as the precursor ions and acquiring the corresponding product ion spectra.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids.[1][9] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

Insights from the Crystal Structure of Dibenzenesulfonamide

A published study on the crystal structure of dibenzenesulfonamide and its sodium salt provides invaluable information.[2][10] The deprotonation of dibenzenesulfonamide to form the anion results in a significant shortening of the S-N bond lengths, indicating delocalization of the negative charge over the N and the four O atoms of the sulfonyl groups. This delocalization contributes to the stability of the anion.

Experimental Protocol for Single-Crystal X-ray Crystallography

Crystal Growth:

-

High-quality single crystals are essential for a successful X-ray diffraction experiment.

-

A common method is slow evaporation of a saturated solution of the salt in a suitable solvent or solvent system. Experimentation with different solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent mixtures may be necessary.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The diffraction data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Sources

- 1. tugraz.at [tugraz.at]

- 2. researchgate.net [researchgate.net]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. nicoletcz.cz [nicoletcz.cz]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection and management of protecting groups are paramount to achieving high-purity, high-yield products. Among the arsenal of protective moieties, the tert-butyl (tBu) ester stands as a cornerstone, particularly within the widely adopted Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive exploration of the core chemistry, practical applications, and critical considerations surrounding the use of tert-butyl ester protecting groups, grounded in field-proven insights and authoritative references.

The Principle of Orthogonality: The Strategic Advantage of the Tert-Butyl Group

The elegance of the Fmoc/tBu strategy lies in its orthogonality. This principle dictates that the protecting groups for the α-amino group and the amino acid side chains can be removed under distinct, non-interfering conditions.[1] In this schema, the fluorenylmethyloxycarbonyl (Fmoc) group, which safeguards the α-amino function of the growing peptide chain, is labile to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF).[2] Conversely, the tert-butyl ester, employed to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr), is stable to these basic conditions. Its removal is reserved for the final step of synthesis, accomplished through treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3] This orthogonal relationship ensures the integrity of the side-chain protecting groups throughout the iterative cycles of amino acid coupling and Fmoc deprotection, preventing the formation of undesired side products and ensuring the fidelity of the final peptide sequence.

The Chemistry of Tert-Butyl Ester Protection and Deprotection

Introduction of the Tert-Butyl Ester Protecting Group

The synthesis of Fmoc-protected amino acids bearing a tert-butyl ester on their side chain is a critical prerequisite for their use in SPPS. A common and established method for this transformation involves the acid-catalyzed addition of isobutylene to the amino acid.[4]

Experimental Protocol: Synthesis of Fmoc-Asp(OtBu)-OH

-

Reaction Setup: Suspend Fmoc-Asp-OH in a suitable solvent such as dichloromethane (DCM) or dioxane in a pressure vessel.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

-

Isobutylene Addition: Cool the mixture and add condensed isobutylene.

-

Reaction: Seal the vessel and stir the reaction at room temperature for several days, monitoring the progress by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, carefully vent the excess isobutylene. Wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the desired Fmoc-Asp(OtBu)-OH.

A more recent and often higher-yielding method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford the tert-butyl ester of the free amino acid.[5]

Mechanism of Tert-Butylation

Caption: Formation of a tert-butyl ester via acid-catalyzed addition of isobutylene.

Cleavage of the Tert-Butyl Ester Protecting Group

The removal of the tert-butyl ester is achieved during the final cleavage step of SPPS, where the peptide is concomitantly cleaved from the resin support and all side-chain protecting groups are removed. This is typically accomplished by treating the peptidyl-resin with a cleavage cocktail containing a high concentration of TFA.

Mechanism of Tert-Butyl Ester Cleavage

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Mitigating Side Reactions: The Critical Role of Scavengers

The acid-catalyzed cleavage of tert-butyl protecting groups generates highly reactive tert-butyl cations.[2] These electrophilic species can readily alkylate nucleophilic amino acid side chains, leading to undesired and often difficult-to-remove impurities. The indole ring of tryptophan, the thioether of methionine, and the thiol group of cysteine are particularly susceptible to tert-butylation.[6] To prevent these side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively "scavenging" the reactive electrophiles.[6]

Common Scavengers and Their Applications

| Scavenger | Target Residue(s) | Typical Concentration | Notes |

| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5 - 5% | Highly effective at reducing trityl and other carbocations. |

| Water | Trp | 2.5 - 5% | Acts as a scavenger for tert-butyl cations. |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | A strong reducing agent that also scavenges cations. Has a strong odor. |

| Thioanisole | Met, Arg(Pmc/Pbf) | 5% | Helps to prevent oxidation of methionine and aids in the removal of Pmc/Pbf protecting groups from arginine. |

| Phenol | General scavenger | 5% | A common scavenger for a variety of reactive species. |

| Dithiothreitol (DTT) | Cys | 5% | A solid, less odorous alternative to EDT for maintaining a reducing environment.[7] |

Experimental Protocols: Best Practices in Action

Standard Cleavage and Deprotection Protocol

This protocol is suitable for most peptides synthesized using the Fmoc/tBu strategy.

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin) in a suitable reaction vessel.

-

Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time can be sequence-dependent.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) with stirring.

-

Peptide Collection: The precipitated peptide will appear as a white solid. Collect the peptide by centrifugation or filtration.

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers and cleavage byproducts. Dry the purified peptide under vacuum.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Cleavage/Deprotection | - Insufficient cleavage time. - Inadequate volume of cleavage cocktail. - Steric hindrance around the cleavage site or protecting group. | - Increase the cleavage time to 3-4 hours. - Use a larger volume of the cleavage cocktail. - Consider a stronger cleavage cocktail if side-chain protecting groups are particularly stubborn. |

| Presence of Alkylated Side Products | - Insufficient or inappropriate scavengers. - Highly sensitive sequence (e.g., multiple Trp or Cys residues). | - Add or increase the concentration of appropriate scavengers (e.g., TIS for Trp, EDT for Cys). - Use a more complex cleavage cocktail like Reagent K. |

| Aspartimide Formation | - Occurs at Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn) upon repeated exposure to piperidine.[3] | - Use a milder base for Fmoc deprotection (e.g., 0.1 M HOBt in 20% piperidine/DMF). - Employ specialized protecting groups for Asp that are less prone to this side reaction. |

| Oxidation of Methionine | - Exposure to air during cleavage and work-up. | - Add a reducing scavenger like EDT or thioanisole to the cleavage cocktail. - Keep the peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible. |

Conclusion: Mastering the Art of Peptide Synthesis

The tert-butyl ester protecting group is an indispensable tool in the modern peptide chemist's repertoire. Its stability under basic conditions and lability to acid provide the orthogonality required for the successful execution of the Fmoc/tBu SPPS strategy. However, a deep understanding of its chemistry, including the mechanisms of its introduction and cleavage, and a proactive approach to mitigating potential side reactions through the judicious use of scavengers, are essential for consistently achieving high-quality synthetic peptides. By adhering to the principles and protocols outlined in this guide, researchers can harness the full potential of tert-butyl ester chemistry to advance their scientific and drug development endeavors.

References

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

- Pires, D. A. T., & Bemquerer, M. P. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.

- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Patil, P. S. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved from [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

- Palasek, S. A., et al. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 90(3), 345-354.

- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.

- Google Patents. (n.d.). CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The aspartimide problem in Fmoc-based SPPS—part III. Retrieved from [Link]

- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1664-1674.

-

ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Retrieved from [Link]

- Synlett. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. 35(02), 235-239.

- PubMed. (1998). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 52(2), 153-156.

-

PubMed Central. (n.d.). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Retrieved from [Link]

- PubMed Central. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(8), e3186.

-

ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Retrieved from [Link]

-

ChemRxiv. (n.d.). Neumann et al. Retrieved from [Link]

-

ResearchGate. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

The Strategic Advantage of a Bulky Counterion: A Technical Guide to Glycine tert-butyl ester Dibenzenesulfonimide Salt

Introduction: Beyond the Hydrochloride Salt in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of peptides is a cornerstone of innovation. Glycine, the simplest of the amino acids, is a fundamental building block in many therapeutic peptides and complex organic molecules. Its incorporation, however, requires careful protection of its functional groups to ensure selective reactivity. The tert-butyl ester of glycine is a widely utilized intermediate for this purpose, offering robust protection of the carboxylic acid moiety that can be readily removed under acidic conditions.[1]

Traditionally, Glycine tert-butyl ester is handled as its hydrochloride salt. This form enhances its stability and water solubility, facilitating its use in various synthetic protocols.[2][3] However, the chloride counterion is not always an innocent bystander. Its coordination to the ammonium cation can influence solubility in organic solvents and modulate the reactivity of the free amine. This technical guide explores a strategic alternative: Glycine tert-butyl ester dibenzenesulfonimide salt . By replacing the small, coordinating chloride anion with the bulky, non-coordinating dibenzenesulfonimide anion, we can unlock new possibilities in synthetic efficiency and control.

This guide will provide an in-depth analysis of the constituent ions, a discussion of the hypothesized advantages and applications of the combined salt, and practical insights into its potential use in organic and medicinal chemistry.

Deconstructing the Components: A Tale of Two Ions

To appreciate the potential of Glycine tert-butyl ester dibenzenesulfonimide salt, we must first understand the individual contributions of its cationic and anionic components.

The Cation: Glycine tert-butyl ester - A Protected Building Block

The Glycine tert-butyl ester cation is a cornerstone in peptide synthesis and the synthesis of complex organic molecules.[1][3] Its utility stems from the protective nature of the tert-butyl group.

-

Carboxyl Protection: The bulky tert-butyl group effectively shields the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling.

-

Acid Lability: This protection is temporary and can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), to reveal the free carboxylic acid at the desired stage of the synthesis.[4]

The primary amino group of the glycine ester remains available for nucleophilic attack, making it an ideal building block for chain elongation in peptide synthesis.

The Anion: Dibenzenesulfonimide - The Bulky, Non-Coordinating Partner

Dibenzenesulfonimide, the conjugate base of dibenzenesulfonamide, is a large, sterically hindered, and weakly coordinating anion.[3] These characteristics are pivotal to its role as a counterion.

-

Weak Coordination: Unlike smaller anions like chloride, dibenzenesulfonimide interacts weakly with the ammonium cation.[3] This leads to a "freer" and potentially more reactive cation in solution.

-

Solubility Modulation: While dibenzenesulfonimide itself is sparingly soluble in water, its organic nature can enhance the solubility of its salts in organic solvents commonly used in synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[2][5]

-

Stability: The dibenzenesulfonimide anion is chemically robust and thermally stable, contributing to the overall stability of the salt.[6]

The combination of these properties suggests that the dibenzenesulfonimide salt of Glycine tert-butyl ester could offer significant advantages over its hydrochloride counterpart in specific synthetic contexts.

Synergistic Potential: Applications in Advanced Organic Synthesis

The unique combination of the Glycine tert-butyl ester cation and the dibenzenesulfonimide anion opens up promising avenues for its application, particularly in peptide synthesis and the construction of complex molecular architectures.

Enhanced Solubility in Organic Media for Homogeneous Reactions

A significant challenge in peptide synthesis can be the poor solubility of amino acid hydrochlorides in organic solvents, often necessitating the use of co-solvents or leading to heterogeneous reaction mixtures.[7] The bulky and more lipophilic nature of the dibenzenesulfonimide anion is predicted to enhance the solubility of the Glycine tert-butyl ester salt in common organic solvents.

Table 1: Comparison of Counterion Properties and Hypothesized Impact on Salt Characteristics

| Property | Chloride (Cl⁻) | Dibenzenesulfonimide ((PhSO₂)₂N⁻) | Hypothesized Impact on Glycine tert-butyl ester Salt |

| Size | Small | Large, Bulky | Increased solubility in organic solvents; potential for crystalline solid formation. |

| Coordinating Ability | Moderately Coordinating | Weakly Coordinating / Non-coordinating | Increased reactivity of the glycine ester cation due to reduced ion pairing. |

| Lipophilicity | Low | High | Enhanced solubility in non-polar organic solvents. |

This enhanced solubility would be particularly advantageous in solution-phase peptide synthesis, allowing for more homogeneous reaction conditions and potentially leading to faster reaction rates and cleaner reaction profiles.

Figure 1: Hypothesized advantage of Glycine tert-butyl ester dibenzenesulfonimide salt in achieving homogeneous reaction conditions for peptide synthesis.

A Glycine Cation Equivalent with Enhanced Reactivity

In many synthetic transformations, Glycine tert-butyl ester serves as a glycine cation equivalent. The reactivity of this equivalent can be attenuated by strong ion pairing with the counterion. The weakly coordinating nature of the dibenzenesulfonimide anion is expected to result in a more "naked" and, therefore, more reactive ammonium cation.[3] This could be beneficial in reactions where the nucleophilicity of the amine is critical, such as in challenging peptide couplings or in the alkylation of the amino group.

Field-Proven Insights: A Hypothetical Experimental Protocol

To illustrate the potential practical advantages of Glycine tert-butyl ester dibenzenesulfonimide salt, we present a hypothetical experimental protocol for a challenging dipeptide synthesis, where the enhanced solubility and reactivity of the salt could be pivotal.

Synthesis of a Sterically Hindered Dipeptide: A Case Study

Objective: To synthesize the dipeptide Gly-Val-OtBu, where the coupling of glycine to the sterically hindered valine residue can be challenging.

Rationale for Using the Dibenzenesulfonimide Salt:

-

Enhanced Solubility: The dibenzenesulfonimide salt of Glycine tert-butyl ester is expected to have superior solubility in a less polar solvent like pure dichloromethane (DCM) compared to the hydrochloride salt, allowing for a more concentrated and homogeneous reaction mixture.

-

Increased Nucleophilicity: The weakly coordinating dibenzenesulfonimide anion should result in a more nucleophilic free amine on the glycine ester, facilitating the attack on the activated carboxyl group of the N-protected valine.

Step-by-Step Methodology:

-

Activation of N-Boc-Valine:

-

Dissolve N-Boc-L-valine (1.0 eq) and a coupling agent such as HATU (1.0 eq) in anhydrous DCM.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 eq), and stir the mixture at 0 °C for 15 minutes to form the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Glycine tert-butyl ester dibenzenesulfonimide salt (1.1 eq) in anhydrous DCM.

-

Add this solution to the activated N-Boc-valine mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide, N-Boc-Val-Gly-OtBu.

-

Figure 2: Experimental workflow for the synthesis of a sterically hindered dipeptide using Glycine tert-butyl ester dibenzenesulfonimide salt.

Conclusion: A Strategic Tool for Modern Synthesis

While Glycine tert-butyl ester hydrochloride remains a workhorse in organic synthesis, the dibenzenesulfonimide salt presents a compelling alternative for challenging applications. Its potential for enhanced solubility in organic solvents and increased reactivity of the glycine cation makes it a strategic tool for researchers and drug development professionals seeking to optimize their synthetic routes. The ability to maintain homogeneous reaction conditions and potentially drive difficult coupling reactions to completion can lead to higher yields, cleaner products, and more efficient workflows. As the demand for complex peptides and organic molecules continues to grow, the exploration of novel reagents like Glycine tert-butyl ester dibenzenesulfonimide salt will be crucial in pushing the boundaries of chemical synthesis.

References

-

Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Glycine tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. Retrieved from [Link]

-

ChemWhat. (n.d.). GLYCINE TERT-BUTYL ESTER DIBENZENESULFIMIDE SALT CAS#: 77284-30-1. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2023, May 17). Solvents for dissolving glycine and as peptide coupling reaction medium?. Retrieved from [Link]

Sources

- 1. Effects of Solvent Properties on the Anion Binding of Neutral Water-Soluble Bis(cyclopeptides) in Water and Aqueous Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Non-coordinating anion - Wikipedia [en.wikipedia.org]

- 4. cromlab-instruments.es [cromlab-instruments.es]

- 5. Dibenzenesulfonimide | 2618-96-4 [chemicalbook.com]

- 6. Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to the Deprotection of Tert-Butyl Esters in Peptide Synthesis

As a Senior Application Scientist, this guide provides an in-depth exploration of the deprotection of tert-butyl (tBu) protecting groups, a critical final step in Fmoc/tBu solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind protocol choices, and strategies to mitigate common side reactions, ensuring the integrity and purity of the final peptide product.

The Strategic Role of Tert-Butyl Protection in Fmoc Synthesis

In the widely adopted Fmoc/tBu orthogonal synthesis strategy, the temporary Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the more robust, acid-labile tBu groups protect reactive amino acid side chains.[1] This orthogonality is fundamental, allowing for the sequential assembly of the peptide chain without premature deprotection of the side chains.[2] The tBu group is favored for protecting the side chains of residues like Aspartic Acid (Asp), Glutamic Acid (Glu), Tyrosine (Tyr), Serine (Ser), and Threonine (Thr) due to its steric bulk and stability to the basic conditions used for Fmoc removal.[3]

The final "global deprotection" step involves the simultaneous removal of all tBu-based side-chain protecting groups and, in most cases, cleavage of the peptide from the solid-phase resin. This is accomplished with a strong acid, most commonly Trifluoroacetic Acid (TFA).[4] While effective, this step is fraught with potential pitfalls, as the reactive intermediates generated can irreversibly modify the target peptide if not properly controlled.

The Mechanism: A Double-Edged Sword

The deprotection of a tert-butyl ester with TFA is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by TFA. This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the C-O bond and releasing the desired carboxylic acid and a highly stable tertiary carbocation—the tert-butyl cation (tBu⁺).[5][6]

This tBu⁺ cation is the primary source of concern. As a potent electrophile, it will readily react with any available nucleophile.[7] In the absence of a suitable "scavenger," the nucleophilic side chains of certain amino acids in the peptide sequence become targets, leading to deleterious and often irreversible side reactions.[8][9]

Visualizing the Deprotection Mechanism and the Role of Scavengers

The following diagram illustrates the TFA-mediated cleavage and the critical intervention of scavengers to prevent unwanted side reactions.

The Art of Scavenging: Protecting Peptide Integrity

To prevent the tBu⁺ cation from damaging the peptide, the TFA "cleavage cocktail" must include scavengers. These are nucleophilic reagents added in excess to trap, or "scavenge," the reactive electrophiles as they are formed.[7] The choice of scavengers is not arbitrary; it must be tailored to the specific amino acid composition of the peptide.[4][8]

Sensitive residues prone to modification include:

-

Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation.

-

Cysteine (Cys): The free thiol group can be alkylated, leading to S-tert-butylation, a common and problematic side reaction.[8]

-

Methionine (Met): The thioether can be alkylated to form a sulfonium ion.

-

Tyrosine (Tyr): The phenolic ring can be alkylated, although it is less reactive than tryptophan.

Common Scavengers and Their Applications

The following table summarizes the most frequently used scavengers, their functions, and recommended concentrations.

| Scavenger | Typical Concentration (v/v) | Primary Function & Target Residues | Notes |

| Water (H₂O) | 2.5 - 5.0% | Traps tBu⁺ cations. Helps suppress Trp side reactions and minimizes aspartimide formation. | A universal component of most cleavage cocktails. |

| Triisopropylsilane (TIS) | 1.0 - 2.5% | A highly effective carbocation scavenger. Reduces oxidized Met and protects against Trityl group reattachment. | The most common and potent scavenger for general use.[10] |

| 1,2-Ethanedithiol (EDT) | 1.0 - 2.5% | Excellent scavenger for protecting Trp. Also helps prevent Cys re-attachment of Trityl (Trt) groups. | Has a strong, unpleasant odor. Should always be used in a fume hood. |

| Thioanisole | 2.0 - 5.0% | Protects against side reactions on Trp, Met, and Cys. Helps cleave the Pmc protecting group from Arginine. | Can cause alkylation of Trp if used improperly. Best used in combination with other scavengers. |

| Phenol | 2.0 - 5.0% | Protects Tyr and Trp from alkylation. | Can cause side reactions with Arg(Pbf). Use with caution. |

| Dimethyl Sulfide (DMS) | 2.0 - 5.0% | A thioether scavenger that performs well in mitigating S-t-butylation of Cysteine.[8] | Often used in combination with other scavengers for difficult sequences. |

A widely successful and robust combination for a broad range of peptides is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT.[4] However, for peptides without Trp or Met, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient and highly effective.[10]

Protocol: Global Deprotection and Cleavage of a tBu-Protected Peptide

This protocol provides a self-validating workflow for the final cleavage and deprotection of a peptide synthesized on a solid support (e.g., Wang or Rink Amide resin).

Materials

-

Peptide-bound resin (dried under vacuum)

-

Trifluoroacetic Acid (TFA), reagent grade

-

Scavengers (e.g., Triisopropylsilane, deionized water)

-

Dichloromethane (DCM), anhydrous

-

Cold Diethyl Ether (stored at -20°C)

-

Reaction vessel with frit (e.g., peptide synthesis vessel or syringe)

-

Centrifuge tubes

-

Nitrogen or Argon gas line

-

Rotary evaporator (optional)

Workflow Visualization

Step-by-Step Methodology

-

Resin Preparation:

-

Place the dried peptide-bound resin (e.g., 50-100 mg) into a suitable reaction vessel.

-

Add anhydrous DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 20-30 minutes.

-

Drain the DCM completely. This step ensures that the cleavage cocktail can efficiently penetrate the resin beads.

-

-

Cleavage Cocktail Preparation (Perform in a certified fume hood):

-

For a standard peptide, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 10 mL of cocktail, this corresponds to 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.

-

Causality: The high concentration of TFA provides the acidic medium for cleavage, while TIS and water act as primary scavengers.[10]

-

Note: Always add acid (TFA) to other components slowly. The mixture may generate heat. Prepare the cocktail fresh just before use.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin).

-

Seal the vessel and agitate gently (e.g., on a shaker or with periodic manual swirling) at room temperature for 2-3 hours.

-

Expertise Insight: For peptides containing multiple Arginine (Pbf) residues, the cleavage time may need to be extended to 4 hours to ensure complete deprotection of the bulky Pbf group.[10]

-

-

Peptide Isolation:

-

Drain the TFA filtrate, which now contains the dissolved crude peptide, into a clean centrifuge tube.

-

Wash the resin once with a small volume of fresh TFA (1-2 mL) and combine the filtrates to maximize yield.

-

-

Precipitation:

-

Place the receiving centrifuge tube in an ice bath.

-

Add cold diethyl ether (approx. 10 times the volume of the TFA solution) dropwise to the TFA solution while gently vortexing. A white precipitate (the peptide) should form immediately.

-

Causality: Peptides are generally insoluble in ether, while the protecting group fragments and scavengers remain in solution. This is a critical purification step.

-

-

Collection and Drying:

-

Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube (e.g., at 3000 x g for 5 minutes) to pellet the peptide.

-

Carefully decant the ether supernatant.

-

Wash the pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting again. Repeat this wash step twice to remove residual TFA and scavengers.

-

After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

-

Analysis and Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Analyze the purity and confirm the molecular weight using LC-MS.

-

Purify the peptide to the desired level using preparative reverse-phase HPLC.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Deprotection (Observed as +56 Da peaks on MS) | Insufficient reaction time; degradation of TFA; sterically hindered protecting groups (e.g., Arg(Pbf)). | Extend the cleavage reaction time to 4 hours. Use fresh, high-purity TFA. Ensure proper resin swelling before cleavage. |

| S-t-butylation of Cys (Observed as +56 Da peak on Cys-containing peptide) | Inadequate scavenging of tBu⁺ cations.[8] | For Cys-containing peptides, consider a more robust scavenger cocktail. A two-stage cleavage may be beneficial.[8] |

| Alkylation of Trp (Observed as +56 Da peaks on Trp-containing peptide) | Insufficient scavenging; use of TIS alone can sometimes be insufficient for Trp. | Add EDT (1-2.5%) to the cleavage cocktail. Reagent K is highly effective for Trp-containing peptides.[4] |

| Low Peptide Yield | Incomplete precipitation; peptide is soluble in ether. | Ensure the ether is sufficiently cold. Use a larger volume of ether for precipitation. For very small or hydrophilic peptides, lyophilization from an aqueous solution may be necessary after TFA removal. |

References

-

Palau, X., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Díaz-Mochón, J. J., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

-

Katritzky, A. R., et al. (2004). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Journal of Peptide Research. [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science. [Link]

-

Wu, Y., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Tetrahedron Letters. [Link]

-

King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Side Reactions in Peptide Synthesis. [Link]

-

Wang, P., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Synthetic Communications. [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science. [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Glycine tert-butyl ester dibenzenesulfonimide salt in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Automated Peptide Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. The efficiency and purity of the final peptide product are critically dependent on the choice of building blocks, coupling reagents, and the overall synthetic strategy. While standard Fmoc- and Boc-protected amino acids are widely used, the exploration of novel amino acid derivatives continues to be a key area of research aimed at overcoming challenges such as aggregation, difficult couplings, and side reactions.

This document provides detailed application notes and protocols for a specialized reagent: Glycine tert-butyl ester dibenzenesulfonimide salt . Although not a conventional building block in mainstream peptide synthesis, its unique salt combination presents intriguing possibilities for enhancing solubility, modifying reactivity, and potentially streamlining the synthesis workflow. These protocols are designed to provide a comprehensive guide for researchers interested in exploring the utility of this compound in automated peptide synthesizers.

Physicochemical Properties and Rationale for Use

Glycine tert-butyl ester dibenzenesulfonimide salt is a compound that combines a C-terminally protected glycine with a bulky, non-coordinating counter-ion.

| Property | Value | Source |

| Molecular Formula | C18H24N2O6S2 | [1] |

| Molecular Weight | 428.52 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 154-157 °C (decomposes) | [1] |

| Solubility | Poorly soluble in water and alcohol; slightly soluble in acetone. Expected to have good solubility in common SPPS solvents like DMF and NMP. | [2] |

The tert-butyl ester provides temporary protection of the carboxylic acid group of glycine, which is a standard strategy in both Fmoc and Boc solid-phase peptide synthesis. The dibenzenesulfonimide anion is the conjugate base of dibenzenesulfonimide, a strong acid. This suggests that the dibenzenesulfonimide anion is a stable and good leaving group.[3] The use of this specific salt may offer several advantages:

-

Enhanced Solubility: The bulky and organic nature of the dibenzenesulfonimide counter-ion may improve the solubility of the glycine tert-butyl ester in organic solvents used in SPPS, which can be beneficial for consistent reagent delivery in automated synthesizers.

-

Improved Handling: As a crystalline solid, the salt form can be easier to handle and weigh accurately compared to the free base of glycine tert-butyl ester, which can be an oil or a low-melting solid.[4]

-

Potential for In Situ Activation: The dibenzenesulfonimide anion, being a good leaving group, could potentially participate in the activation of the carboxylic acid of the incoming amino acid, although this is a hypothetical mechanism that requires experimental validation.

Proposed Mechanism of Action in Peptide Coupling

The primary role of Glycine tert-butyl ester dibenzenesulfonimide salt in peptide synthesis is to provide the glycine residue for incorporation into the growing peptide chain. The coupling reaction will proceed via the activation of the N-terminally protected incoming amino acid, which then reacts with the free amine of the resin-bound peptide or the glycine tert-butyl ester in solution phase synthesis. The dibenzenesulfonimide anion is expected to be a spectator ion during the coupling step.

Below is a proposed workflow for the incorporation of a glycine residue using this salt in an automated peptide synthesizer employing the Fmoc/tBu strategy.

Caption: Proposed workflow for incorporating Glycine tert-butyl ester dibenzenesulfonimide salt in Fmoc-SPPS.

Protocols for Automated Peptide Synthesis

The following protocols are designed for use with standard automated peptide synthesizers. It is recommended to perform a small-scale test synthesis to optimize conditions for your specific instrument and peptide sequence.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines the steps for incorporating a glycine residue using Glycine tert-butyl ester dibenzenesulfonimide salt within an Fmoc-based synthesis.

1. Reagent Preparation:

-

Amino Acid Solutions: Prepare solutions of standard Fmoc-protected amino acids (with tBu-based side-chain protection where necessary) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at a concentration of 0.2 to 0.5 M.

-

Glycine Solution: Prepare a 0.2 to 0.5 M solution of Glycine tert-butyl ester dibenzenesulfonimide salt in DMF or NMP. Gentle warming may be required to ensure complete dissolution.

-

Activator Solution: Prepare a 0.5 M solution of a suitable activator, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole), in DMF.

-

Base Solution: Prepare a 2 M solution of N,N-diisopropylethylamine (DIPEA) in NMP.

-

Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

2. Automated Synthesizer Program:

The following is a generic cycle for one amino acid coupling. This will be repeated for each amino acid in the sequence.

| Step | Operation | Reagent/Solvent | Duration |

| 1 | Swell Resin | DMF | 30 min |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 3 | Wash | DMF | 5 x 1 min |

| 4 | Coupling | Fmoc-AA-OH/Activator/DIPEA | 1-2 hours |

| 5 | Wash | DMF | 3 x 1 min |

| 6 | Glycine Coupling | Glycine salt soln/Activator/DIPEA | 1-2 hours |

| 7 | Wash | DMF | 5 x 1 min |

| 8 | Final Deprotection | 20% Piperidine in DMF | 20 min |

| 9 | Final Wash | DMF, then DCM | 5 x 1 min each |

| 10 | Cleavage and Deprotection | Cleavage Cocktail (e.g., TFA/TIS/H2O) | 2-3 hours |

3. Detailed Glycine Coupling Step (Step 6):

-

To the deprotected resin-bound peptide, add the Glycine tert-butyl ester dibenzenesulfonimide salt solution (4 equivalents relative to resin loading).

-

Add the activator solution (e.g., HBTU/HOBt, 3.9 equivalents).

-

Add DIPEA (8 equivalents) to neutralize the reaction mixture and facilitate coupling.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

4. Cleavage and Final Deprotection:

After the final synthesis cycle, the peptide is cleaved from the resin and the side-chain protecting groups are removed. A common cleavage cocktail for Fmoc/tBu synthesis is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol describes the integration of Glycine tert-butyl ester dibenzenesulfonimide salt into a Boc-based synthesis strategy.

1. Reagent Preparation:

-

Amino Acid Solutions: Prepare solutions of Boc-protected amino acids (with Bzl-based side-chain protection where necessary) in DMF or DCM at a concentration of 0.2 to 0.5 M.

-

Glycine Solution: Prepare a 0.2 to 0.5 M solution of Glycine tert-butyl ester dibenzenesulfonimide salt in DMF or DCM.

-

Activator Solution: Prepare a 0.5 M solution of HBTU/HOBt in DMF.

-

Deprotection Solution: Prepare a solution of 50% TFA in dichloromethane (DCM).

-

Neutralization Solution: Prepare a 10% solution of DIPEA in DCM.

2. Automated Synthesizer Program:

| Step | Operation | Reagent/Solvent | Duration |

| 1 | Swell Resin | DCM | 30 min |

| 2 | Boc Deprotection | 50% TFA in DCM | 2 x 15 min |

| 3 | Wash | DCM, then IPA, then DCM | 3 x 1 min each |

| 4 | Neutralization | 10% DIPEA in DCM | 2 x 2 min |

| 5 | Wash | DCM | 3 x 1 min |

| 6 | Coupling | Boc-AA-OH/Activator/DIPEA | 1-2 hours |

| 7 | Wash | DCM | 3 x 1 min |

| 8 | Glycine Coupling | Glycine salt soln/Activator/DIPEA | 1-2 hours |

| 9 | Wash | DCM | 5 x 1 min |

| 10 | Final Deprotection | HF or TFMSA | As per standard protocol |

3. Detailed Glycine Coupling Step (Step 8):

The procedure is similar to the Fmoc protocol. After neutralization of the TFA salt of the N-terminal amine, the Glycine tert-butyl ester dibenzenesulfonimide salt, activator, and additional base are added to the reaction vessel.

4. Final Cleavage:

The final cleavage in Boc-SPPS requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed in a specialized apparatus with appropriate safety precautions.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Glycine Coupling | - Insufficient activation time or equivalents of reagents.- Steric hindrance from the bulky counter-ion.- Poor solubility of the salt at the reaction temperature. | - Increase coupling time and/or equivalents of activator and base.- Consider a pre-activation step.- Ensure the glycine salt is fully dissolved before adding to the synthesizer. |

| Side Reactions | The dibenzenesulfonimide anion may have some reactivity under basic conditions. | - Minimize the excess of base used during the coupling step.- Analyze the crude peptide by mass spectrometry to identify any unexpected modifications. |

| Precipitation in Reagent Lines | The salt may have limited long-term stability in the solvent. | - Prepare the glycine salt solution fresh before each synthesis run.- Flush the reagent lines thoroughly after use. |

Conclusion

Glycine tert-butyl ester dibenzenesulfonimide salt is a non-standard amino acid derivative that holds potential for specialized applications in automated peptide synthesis. The protocols provided herein offer a starting point for researchers to explore its utility. While the hypothesized benefits of enhanced solubility and handling are promising, careful optimization and analysis are required to validate its performance in comparison to standard glycine building blocks. The unique properties of the dibenzenesulfonimide counter-ion may open new avenues for improving the synthesis of challenging peptide sequences.

References

-

Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. (2015, April 21). PubMed. Retrieved from [Link]

-

Solubility and dissolution kinetics of sulfur and sulfides in electrolyte solvents for lithium-sulfur and sodium-sulfur batteries. ResearchGate. Retrieved from [Link]

- Process for preparing active esters. Google Patents.

-

GLYCINE TERT-BUTYL ESTER DIBENZENESULFIMIDE SALT CAS#: 77284-30-1. ChemWhat. Retrieved from [Link]

-

Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. PubMed. Retrieved from [Link]

-

MSDS - Safety Data Sheet. AAPPTec. Retrieved from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

The Chemistry Behind Dibenzenesulfonimide in Electroplating Processes. Sagecin. Retrieved from [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Retrieved from [Link]

-

Leaving Group Effect - Alkyl Halides 003. YouTube. Retrieved from [Link]

-

glycine tert-butyl ester dibenzenesulfimide salt. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

7.5: Leaving Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. Retrieved from [Link]

-

Diazobenzenesulfonic acid. PubChem. Retrieved from [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Retrieved from [Link]

-

Hydride as a Leaving Group in Nucleophilic Aromatic Substitution. ChemRxiv. Retrieved from [Link]

-